1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a 2,4-dimethylphenyl group and a morpholinoethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA typically involves the reaction of 2,4-dimethylaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient mixing and reaction control.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may target the aromatic ring or the thiourea group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced aromatic or thiourea derivatives.
Substitution: Substituted morpholinoethyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA involves its interaction with specific molecular targets. The compound may:
- Bind to enzymes or receptors, altering their activity.
- Interfere with cellular pathways, leading to changes in cell function.
- Induce oxidative stress or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Lacks the dimethyl and morpholinoethyl groups.
N-(2,4-Dimethylphenyl)thiourea: Lacks the morpholinoethyl group.
N-(2-Morpholinoethyl)thiourea: Lacks the dimethylphenyl group.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is unique due to the combination of the 2,4-dimethylphenyl and morpholinoethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H23N3OS |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-14(13(2)11-12)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20) |
InChI Key |
GTFOFDLOWZKTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCN2CCOCC2)C |
Origin of Product |
United States |
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